4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-AMINO-N-{2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a chlorophenyl group and an oxadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chlorophenyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
4-AMINO-N-{2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and chlorophenyl-containing compounds. Examples include:
5-Chloro-2-(4-chlorophenyl)methoxyphenyl derivatives: Compounds with similar structural features.
Other Oxadiazoles: Compounds containing the oxadiazole ring with different substituents.
Uniqueness
The uniqueness of 4-AMINO-N-{2-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19Cl2N5O3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-amino-N-[2-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C19H19Cl2N5O3/c20-14-3-1-12(2-4-14)11-28-16-6-5-15(21)9-13(16)10-23-7-8-24-19(27)17-18(22)26-29-25-17/h1-6,9,23H,7-8,10-11H2,(H2,22,26)(H,24,27) |
InChI Key |
GKEJWKZCGNAKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNCCNC(=O)C3=NON=C3N)Cl |
Origin of Product |
United States |
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